molecular formula C14H16N4O2 B053195 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide CAS No. 113424-69-4

3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide

Cat. No. B053195
M. Wt: 272.3 g/mol
InChI Key: ZBQNIMXSRDLLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide, also known as A-317491, is a potent and selective antagonist of the purinergic P2X3 receptor. This receptor is found in sensory neurons and is involved in pain transmission. A-317491 has been extensively studied for its potential use in the treatment of chronic pain conditions.

Mechanism Of Action

3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide acts as a selective antagonist of the purinergic P2X3 receptor. This receptor is involved in pain transmission and is found in sensory neurons. By blocking this receptor, 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide reduces the transmission of pain signals, leading to a reduction in pain.

Biochemical And Physiological Effects

3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters involved in pain transmission, such as substance P and calcitonin gene-related peptide. It has also been shown to reduce the excitability of sensory neurons, leading to a reduction in pain.

Advantages And Limitations For Lab Experiments

3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has several advantages for use in lab experiments. It is a potent and selective antagonist of the P2X3 receptor, making it a useful tool for studying the role of this receptor in pain transmission. However, it is important to note that 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its usefulness in some experiments.

Future Directions

There are several future directions for research on 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide. One area of interest is the development of new pain medications based on the structure of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide. Another area of interest is the study of the role of the P2X3 receptor in other conditions, such as migraine and itch. Finally, there is interest in developing more potent and selective antagonists of the P2X3 receptor, which could lead to the development of even more effective pain medications.

Synthesis Methods

3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloropyrazine with isopropylamine to form 2-isopropylamino-pyrazine. This intermediate is then reacted with phenylacetyl chloride to form 2-isopropylamino-6-phenylacetyl-pyrazine. The final step involves the reaction of this intermediate with ammonium acetate in the presence of hydrogen peroxide to form 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide.

Scientific Research Applications

3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has been extensively studied for its potential use in the treatment of chronic pain conditions. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has also been shown to have a long duration of action, making it a promising candidate for the development of new pain medications.

properties

CAS RN

113424-69-4

Product Name

3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide

Molecular Formula

C14H16N4O2

Molecular Weight

272.3 g/mol

IUPAC Name

4-hydroxy-3-imino-6-phenyl-N-propan-2-ylpyrazine-2-carboxamide

InChI

InChI=1S/C14H16N4O2/c1-9(2)16-14(19)12-13(15)18(20)8-11(17-12)10-6-4-3-5-7-10/h3-9,15,20H,1-2H3,(H,16,19)

InChI Key

ZBQNIMXSRDLLPH-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2

Canonical SMILES

CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2

synonyms

Pyrazinecarboxamide, 3-amino-N-(1-methylethyl)-6-phenyl-, 4-oxide (9CI)

Origin of Product

United States

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